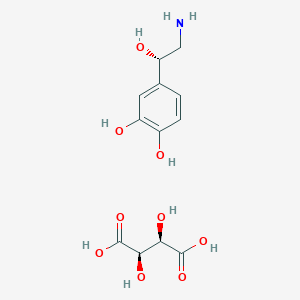
3-Bromo-5-chloro-2-hydroxypyridine
Overview
Description
3-Bromo-5-chloro-2-hydroxypyridine (BCH) is an organic compound belonging to the pyridine family of compounds. It is an important intermediate in the synthesis of many pharmaceuticals, agrochemicals and other industrial chemicals. BCH is also used as a starting material in the synthesis of many other organic compounds. It has a wide range of applications in the fields of organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
Halogen Migration in Halogeno-Derivatives
Research by Hertog and Schogt (2010) in the field of organic chemistry details the migration of halogen atoms in halogeno-derivatives of 2,4-dihydroxypyridine. This study is significant for understanding the behavior of compounds like 3-Bromo-5-chloro-2-hydroxypyridine under various conditions, such as chlorination and bromination processes (Hertog & Schogt, 2010).
Reaction Behavior with Hydrochloric Acid
The work by Hertog and Bruyn (2010) investigates the reaction of bromo-derivatives of ethoxypyridine, including compounds similar to this compound, with hydrochloric acid. This research offers insights into how such compounds react and transform under specific chemical conditions (Hertog & Bruyn, 2010).
Synthesis and Reactivity Studies
Kolder and Hertog (2010) conducted research on the synthesis and reactivity of 5‐chloro‐2,4‐dihydroxypyridine, a related compound. Their findings contribute to the broader understanding of the chemical reactivity and potential applications of similar halogenated pyridines, including this compound (Kolder & Hertog, 2010).
Molecular Structural Studies
Research on molecular structures, such as the work by Lee, Lee, and Kim (2005) on copper(II) halide complexes with related pyridine derivatives, provides valuable insights into the structural characteristics of compounds like this compound. Understanding these structures is crucial for potential applications in various scientific domains (Lee, Lee, & Kim, 2005).
Tautomerism and Halogen Effects
The study of tautomerism and the effects of halogenation on pyridines by Calabrese et al. (2017) offers insights into how the structural and chemical properties of this compound might behave under different conditions. Such research is essential for understanding the chemical behavior of halogenated pyridines in various environments (Calabrese et al., 2017).
Halogenation and Amination Reactions
Studies like the one by Stroup et al. (2007) on the chemoselective functionalization of bromo-chloro-fluoropyridines highlight the complex reactions these compounds can undergo. This research is relevant for understanding the chemical behavior of this compound in synthetic applications, especially in organic chemistry and medicinal research (Stroup et al., 2007).
Safety and Hazards
3-Bromo-5-chloro-2-hydroxypyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
3-Bromo-5-chloro-2-hydroxypyridine is a bromodomain inhibitor . Bromodomains are protein domains that recognize and bind to acetylated lysine residues on histone tails, playing a crucial role in gene regulation .
Mode of Action
The compound interacts with its targets (bromodomains) by binding to the acetylated lysine recognition pocket, thereby inhibiting the function of bromodomains . This interaction can lead to changes in gene expression and cellular processes .
Biochemical Pathways
As a bromodomain inhibitor, it likely impacts pathways related to gene expression and chromatin remodeling .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific bromodomains it inhibits. Generally, bromodomain inhibition can lead to changes in gene expression, potentially impacting various cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility might be affected by the pH of the environment . More research is needed to fully understand these influences.
Biochemical Analysis
Biochemical Properties
3-Bromo-5-chloro-2-hydroxypyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of bromodomains. Bromodomains are protein modules that recognize acetylated lysine residues on histone tails, influencing gene expression and chromatin structure. By inhibiting bromodomains, this compound can modulate gene expression and impact various cellular processes . The compound interacts with enzymes, proteins, and other biomolecules through non-covalent interactions, such as hydrogen bonding and van der Waals forces, which stabilize its binding to target sites .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting bromodomains, this compound can alter the transcriptional activity of genes involved in cell proliferation, differentiation, and apoptosis . This modulation can lead to changes in cellular behavior, such as reduced cell growth or increased cell death, depending on the context and concentration of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with bromodomains. The compound fits into the acetyl-lysine binding pocket of bromodomains, preventing the recognition of acetylated histones and subsequent gene activation . This inhibition can lead to changes in chromatin structure and gene expression patterns, ultimately affecting cellular function. Additionally, this compound may influence other molecular targets, such as enzymes involved in metabolic pathways, through similar binding interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the duration of exposure and the specific experimental conditions. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of bromodomains and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit bromodomains without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have been observed, where a certain concentration of the compound is required to achieve a noticeable biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or dehalogenated metabolites . These metabolic transformations can affect the compound’s activity and toxicity, as well as its overall impact on metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, such as the nucleus, where it exerts its inhibitory effects on bromodomains . This localization is crucial for its activity and function, as it ensures that this compound reaches its molecular targets and modulates cellular processes effectively .
properties
IUPAC Name |
3-bromo-5-chloro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-4-1-3(7)2-8-5(4)9/h1-2H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCVJZRBMDESEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=C1Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80369420 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
137628-16-1 | |
| Record name | 3-Bromo-5-chloro-2-hydroxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80369420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-5-chloropyridin-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



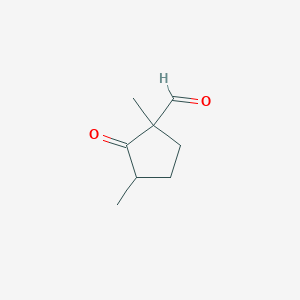
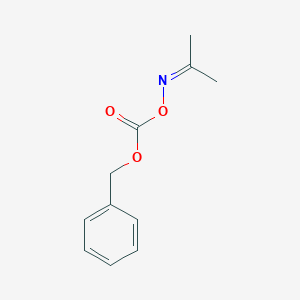


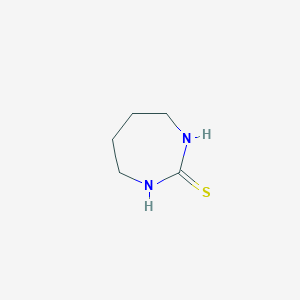
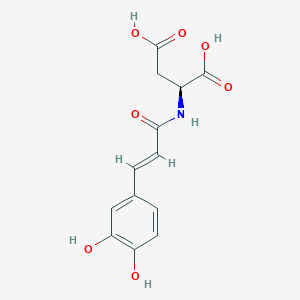
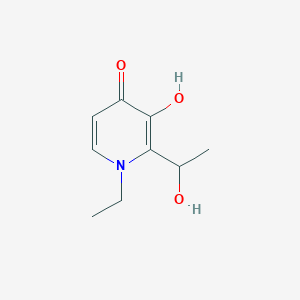
![1-(2-Hydroxyethoxymethyl)-5-[(3-phenylmethoxyphenyl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B148893.png)

